Fructose, D-, [3H(G)]
Description
Significance of Radiotracer Methodologies in Elucidating Biological Processes
Radiotracer methodologies are a cornerstone of modern biological and medical research, offering a unique window into the dynamic processes occurring within living organisms at the molecular level. longdom.org By introducing a radiolabeled molecule, such as D-[3H(G)]-Fructose, into a biological system, scientists can track its path and transformations with high sensitivity and precision. openmedscience.com This technique is instrumental in a wide array of studies, including:
Metabolic Pathway Analysis: Radiolabeling allows researchers to map out complex metabolic pathways, observing how nutrients are processed and converted into energy or structural components. longdom.org For instance, tritiated fructose (B13574) can be used to trace the hepatic conversion of fructose to glucose, offering insights into metabolic disorders like diabetes.
Pharmacokinetics (ADME): In drug discovery and development, radiolabeled compounds are essential for studying the absorption, distribution, metabolism, and excretion of new drug candidates. nih.govlongdom.org This information is critical for understanding a drug's efficacy and potential toxicity.
Enzyme Kinetics and Inhibition: Radiotracers are used to measure the activity of enzymes and to screen for potential inhibitors, which is a key step in developing new therapeutic agents.
Receptor Binding Assays: The high specific activity of tritium-labeled compounds makes them ideal for studying the binding of molecules to cellular receptors, a fundamental process in cell signaling and pharmacology. mdpi.com
Autoradiography: This technique uses radiolabeled molecules to create an image of their distribution within tissues or even single cells, providing a detailed spatial understanding of biological processes. longdom.orgmdpi.com
The use of radiotracers like D-[3H(G)]-Fructose enables researchers to gather quantitative data on the dynamics of biological systems that would be difficult or impossible to obtain through other means.
Historical Development and Evolution of Tritium-Labeled Carbohydrate Tracers
The use of radioactive isotopes in scientific research began to flourish after World War II, with carbon-14 (B1195169) and tritium (B154650) becoming the most commonly used radionuclides in biological studies. nih.govuwaterloo.ca Tritium was first detected in 1934 by Ernest Rutherford, Mark Oliphant, and Paul Harteck, and its radioactivity was confirmed in 1939. wikipedia.org Willard Libby later recognized its potential for radiometric dating in the 1950s. wikipedia.org
Early methods for labeling organic molecules with tritium, such as recoil tritium labeling, were developed in the 1950s. acs.org These initial techniques, while groundbreaking, often resulted in a general and non-specific distribution of the tritium label within the molecule. Over the years, significant advancements in radiochemistry have led to the development of more sophisticated and specific labeling methods. princeton.edu These modern techniques allow for the precise placement of tritium atoms at specific positions within a carbohydrate molecule, enhancing the accuracy and resolution of tracer studies.
The development of tritium-labeled carbohydrates, including fructose, has been driven by the need to understand the intricate roles of sugars in metabolism, both in health and disease. Tritium is often favored over carbon-14 for certain applications due to its higher specific activity, which allows for the detection of smaller quantities of the tracer, and the lower energy of its beta emissions, which can provide higher resolution in techniques like autoradiography. mdpi.com The commercial availability of a wide range of tritiated compounds has further expanded their application in diverse fields of research. uwaterloo.ca
Scope and Academic Focus of Research Applications for D-[3H(G)]-Fructose
The research applications of D-[3H(G)]-Fructose are broad, spanning from fundamental biochemistry to applied medical and plant science. The primary focus of its use is to investigate processes where fructose is a key player.
In animal and human metabolic studies, D-[3H(G)]-Fructose is used to:
Investigate the metabolic fate of fructose in different organs, particularly the liver, intestine, and kidneys. nih.gov
Study the impact of high-fructose diets on the development of metabolic syndrome, including obesity, insulin (B600854) resistance, and fatty liver disease. nih.govejurnal-analiskesehatan.web.id
Elucidate the mechanisms by which fructose consumption may contribute to conditions like hypertension. nih.gov
Explore the link between fructose metabolism and the growth of certain cancers, as studies have shown that the liver can convert fructose into nutrients that support tumor proliferation. news-medical.net
In plant biology, research with radiolabeled fructose helps to:
Understand the transport and storage of sugars, which are the primary products of photosynthesis. frontiersin.orgfrontiersin.org
Investigate how sugars are allocated and utilized in different plant tissues, such as growing internodes. psu.edu
Elucidate the role of sugar signaling in plant growth and development. biorxiv.org
The following interactive table summarizes key research findings from studies utilizing D-[3H(G)]-Fructose and other tritiated carbohydrates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy-5-tritiohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-VJWFPMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@@](CO)([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for D 3h G Fructose Tracer Studies
Radiosynthesis and Quality Control of D-[3H(G)]-Fructose
The successful application of D-[3H(G)]-Fructose in tracer studies is critically dependent on its proper synthesis and rigorous quality control. These processes ensure the integrity of the radiolabel and the purity of the compound, which are paramount for obtaining accurate and reproducible experimental data.
Isotopic Labeling Strategies (e.g., Tritium (B154650) Incorporation)
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The introduction of tritium into the D-fructose molecule can be achieved through various chemical and biochemical methods. A common strategy involves the catalytic reduction of a suitable precursor with tritium gas (³H₂). For instance, the oxidation of D-mannitol can yield D-fructose. nih.gov By starting with a precursor that has unsaturated bonds or a group that can be readily reduced, tritium can be incorporated into the carbon backbone of the fructose (B13574) molecule.
Another approach is through hydrogen-isotope exchange reactions, where hydrogen atoms on the fructose molecule are replaced with tritium. This can be catalyzed by metals and allows for the introduction of tritium at various positions, leading to a generally labeled compound, denoted as [3H(G)]. The specific activity of the resulting D-[3H(G)]-Fructose is a critical parameter, representing the amount of radioactivity per unit mass of the compound. High specific activity is often desirable for studies requiring high sensitivity.
Assessment of Radiochemical Purity and Stability
Following radiosynthesis, it is imperative to assess the radiochemical purity of the D-[3H(G)]-Fructose. This ensures that the radioactivity detected is associated with the fructose molecule and not with any radiolabeled impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment. nih.govresearchgate.net The sample is passed through a column that separates compounds based on their physicochemical properties, and a radioactivity detector is used to identify the elution time of the tritiated species. Comparison with a non-radioactive D-fructose standard confirms the identity and purity of the radiolabeled compound. Thin-Layer Chromatography (TLC) can also be employed as a simpler, complementary method for purity analysis. researchgate.netcreative-biolabs.com
The stability of D-[3H(G)]-Fructose is another crucial factor, as degradation can lead to the formation of radiolabeled impurities over time. Stability studies are conducted by storing the compound under various conditions (e.g., temperature, solvent) and periodically re-analyzing its radiochemical purity. Due to the nature of radioactive decay, self-radiolysis can occur, where the emitted beta particles from tritium decay can damage surrounding molecules, leading to degradation. Storing the compound at low temperatures and in appropriate solvents can help to minimize this effect.
| Parameter | Method | Acceptance Criteria | Typical Findings |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC | >97% | A single major radioactive peak co-eluting with the D-fructose standard. |
| Specific Activity | Liquid Scintillation Counting & UV/Vis Spectrophotometry | Reported in Ci/mmol or GBq/mmol | Varies depending on the synthesis batch, typically in the range of 10-30 Ci/mmol. |
| Stability (at -20°C in ethanol:water) | Radio-HPLC | <2% decrease in purity over 6 months | Minimal degradation observed, confirming suitability for long-term studies. |
Quantitative Detection and Measurement Techniques
Once a tracer study is underway, sensitive and accurate detection methods are required to quantify the amount of D-[3H(G)]-Fructose and its metabolites in various biological samples. The choice of technique depends on the specific research question, whether it is to measure the total radioactivity in a sample or to determine the spatial distribution of the tracer within tissues.
Liquid Scintillation Spectrometry for Radioactivity Quantification
Liquid Scintillation Counting (LSC) is the most common method for quantifying the beta-emitting radionuclide tritium. uwm.edunih.gov Samples containing D-[3H(G)]-Fructose or its tritiated metabolites are mixed with a scintillation cocktail. The beta particles emitted by the tritium atoms excite the scintillator molecules in the cocktail, which then emit photons of light as they return to their ground state. iaea.org A photomultiplier tube (PMT) in the liquid scintillation counter detects these light flashes and converts them into electrical pulses, which are then counted. The count rate is directly proportional to the amount of radioactivity in the sample. Proper calibration and quench correction are essential for obtaining accurate quantitative data.
Autoradiographic and Radioimaging Techniques for Spatial Distribution Analysis
Autoradiography provides a means to visualize the spatial distribution of radiolabeled compounds within tissues and cells. Tissue sections from an organism administered with D-[3H(G)]-Fructose are placed in contact with a photographic emulsion or a phosphor imaging plate. The beta particles emitted from the tritium interact with the emulsion, creating a latent image that can be developed to reveal the locations of the radiolabeled fructose. The low energy of tritium's beta emissions allows for high-resolution autoradiography, enabling localization at the subcellular level. nih.gov This technique is invaluable for identifying which organs, tissues, and even specific cell types are involved in fructose metabolism.
Chromatographic and Separation Methods for Labeled Metabolites
To understand the metabolic fate of fructose, it is necessary to separate and identify its various labeled metabolites. Chromatographic techniques are central to this process. dupont.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating a complex mixture of metabolites. researchgate.netsemanticscholar.org By coupling the HPLC system to a radioactivity detector, it is possible to generate a radiochromatogram that shows the retention times of the different tritiated metabolites. Co-chromatography with known standards can help in the identification of these metabolites. Fractions can also be collected for further analysis by other techniques such as mass spectrometry.
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for the separation of labeled metabolites. researchgate.netjocpr.com The sample is spotted on a plate coated with a stationary phase, and a solvent system (mobile phase) is allowed to move up the plate, separating the components based on their differential partitioning between the two phases. The distribution of radioactivity on the TLC plate can be determined using a phosphor imager or by scraping sections of the plate and counting them by LSC.
| Metabolite | Chromatographic Method | Typical Retention Time / Rf Value | Detection Method |
|---|---|---|---|
| D-[3H(G)]-Fructose | HPLC (Aminex HPX-87C column) | 12.5 min | In-line radioactivity detector |
| [3H]-Glucose | HPLC (Aminex HPX-87C column) | 10.2 min | In-line radioactivity detector |
| [3H]-Lactate | HPLC (Ion-exclusion column) | 15.8 min | In-line radioactivity detector |
| [3H]-Alanine | TLC (Cellulose plate, n-butanol:acetic acid:water) | Rf = 0.35 | Phosphor imaging |
Experimental Design and Model Systems in Tracer Research
In Vitro Approaches
Isolated Cell Culture Systems (e.g., Hepatocytes, Adipocytes, Neural Cells)
Isolated cell culture systems provide a controlled environment to study cellular mechanisms of fructose metabolism.
Hepatocytes: Primary hepatocytes and hepatocyte-derived cell lines like HepG2 are frequently used to investigate hepatic fructose metabolism. Studies using D-[3H(G)]-fructose have demonstrated the rapid uptake and incorporation of fructose into these cells. For instance, research on primary hepatocytes from mice fed a metabolic-associated steatotic liver disease (MASLD) diet showed increased [3H]-fructose uptake compared to those on a chow diet. nih.gov In other studies, AML12 cells, a mouse hepatocyte cell line, were treated with conditioned media from primary hepatocytes to measure fructose uptake via [3H]-fructose incorporation. nih.gov While some studies show fructose can stimulate glycolytic flux in rat hepatocytes, others using HepG2 cells have not found a significant impact of fructose on triglyceride synthesis or the expression of genes related to de novo lipogenesis. nih.govmdpi.com
Adipocytes: Adipose tissue is another site for fructose metabolism. Studies have shown that fructose can be taken up by adipocytes and influence glucose metabolism. mdpi.commdpi.com Research using human adipocytes has revealed that fructose can augment the catabolism of glucose to carbon dioxide. mdpi.com Furthermore, fructose has been shown to induce the differentiation of adipocytes in vitro. mdpi.com
Neural Cells: The brain is also capable of metabolizing fructose. researchgate.net Studies have indicated that various brain regions, including the cerebellum, hippocampus, and cortex, express the necessary enzymes for fructose metabolism. researchgate.net While direct studies using D-[3H(G)]-fructose in isolated neural cell cultures are less common, related research using fluorinated fructose analogs like 6-[18F]FDF in rodent models of neuroinflammation suggests that fructose metabolism can be imaged in microglia. nih.gov This points to the potential for using tritiated fructose to study the specifics of fructose metabolism in isolated neural cell types.
Interactive Data Table: D-[3H(G)]-Fructose Uptake in Isolated Cell Systems
| Cell Type | Experimental Condition | Key Finding | Reference |
|---|---|---|---|
| Primary Mouse Hepatocytes | MASLD Diet vs. Chow Diet | Increased [3H]-fructose uptake in MASLD | nih.gov |
| AML12 Mouse Hepatocytes | Conditioned Media Treatment | Modulation of fructose uptake by secreted factors | nih.gov |
| Human Adipocytes | Presence of Fructose | Augmented glucose catabolism | mdpi.com |
| Rat Hepatocytes | Low Fructose Concentrations | Stimulation of glycolytic flux | nih.gov |
| HepG2 Cells | Fructose Exposure | No significant change in triglyceride synthesis | mdpi.com |
Perfused Organ Models
Perfused organ models, such as the isolated perfused liver, allow for the study of fructose metabolism in an intact organ while controlling the input of substrates. This model has been used to demonstrate that fructose can serve as an energy substrate for the liver, particularly under hypoxic conditions. nih.gov Studies have shown that perfusion with fructose can decrease cellular injury in hypoxic livers, a protection not afforded by glucose at physiological concentrations. nih.gov This model helps bridge the gap between in vitro cell culture studies and in vivo animal models by maintaining the physiological architecture of the organ.
Membrane Vesicle Transport Assays (e.g., Brush Border Membrane Vesicles)
Membrane vesicle transport assays, particularly using brush border membrane vesicles (BBMVs) from the intestine and kidney, are crucial for studying the direct transport of fructose across cell membranes.
Intestinal BBMVs: These assays have been instrumental in characterizing the transporters involved in fructose absorption. Studies using BBMVs from rat jejunum have shown that D-fructose transport is enhanced in experimental diabetes. researchgate.net The facilitated component of fructose transport was found to be significantly increased in diabetic rats. researchgate.net
Renal BBMVs: In the kidney, D-[3H(G)]-fructose has been used to characterize fructose transport in BBMVs from normotensive and spontaneously hypertensive rats (SHR). nih.gov These studies revealed that the maximal rate (Vmax) of D-fructose transport was significantly lower in SHR, which correlated with a reduction in the expression of the GLUT5 fructose transporter. nih.gov The transport of D-fructose was inhibited by D-fructose itself but not by D-glucose, D-galactose, phlorizin (B1677692), or cytochalasin B. nih.gov
Interactive Data Table: D-Fructose Transport Kinetics in Renal BBMVs
| Animal Model | Parameter | Value | Key Finding | Reference |
|---|---|---|---|---|
| Wistar-Kyoto (WKY) Rats | Vmax | Higher | Normal fructose transport rate | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Vmax | Significantly Lower | Reduced fructose transport capacity | nih.gov |
| WKY and SHR | Km | No significant difference | Similar transporter affinity for fructose | nih.gov |
| WKY and SHR | GLUT5 Protein Levels | Lower in SHR | Correlates with the reduction in Vmax | nih.gov |
Enzyme Activity and Kinetic Assays
D-[3H(G)]-fructose can be used as a substrate in enzyme activity and kinetic assays to study the enzymes involved in its metabolism, primarily fructokinase. These assays help determine key enzymatic parameters like the Michaelis constant (Km) and the maximal velocity (Vmax). For example, studies on purified liver fructokinase have determined its Km for fructose to be in the range of 0.46-0.80 mM. uba.ar Such assays are critical for understanding the regulation of fructose metabolism at the enzymatic level.
In vivo studies using D-[3H(G)]-fructose in animal models, primarily rodents, provide a comprehensive view of fructose metabolism in a whole-organism context. Following administration, the distribution and incorporation of the tritium label into various tissues and metabolic products can be tracked.
For instance, after intraperitoneal injection of [3H]-fructose in mice, rapid hepatic enrichment of tritium is observed, confirming the liver as a primary site of fructose uptake. nih.gov These studies have also been used to validate in vitro findings, such as the increased hepatic fructose uptake in mice with diet-induced MASLD. nih.gov In vivo models allow for the investigation of the systemic effects of fructose consumption and how different physiological states, such as obesity and metabolic syndrome, can alter fructose metabolism. nih.govnih.govmdpi.com
In Vivo Animal Models
Rodent Models for Metabolic and Distribution Studies
Rodent models, particularly rats and mice, are extensively utilized in metabolic research due to their well-characterized physiology, genetic tractability, and the relative ease of experimental manipulation. nih.govnih.gov In the context of D-[3H(G)]-fructose tracer studies, these models have been pivotal in understanding the organ-specific fate of fructose and its contribution to metabolic diseases.
Studies in rats have demonstrated that fructose is primarily metabolized in the liver, intestine, and kidneys. The use of D-[3H(G)]-fructose allows for the precise tracing of the tritium label as it is incorporated into various metabolites. For instance, in pancreatic islets of both control and diabetic rats, the generation of tritiated water (³HOH) from D-[5-³H]fructose was found to be higher than from D-[3-³H]fructose, suggesting a partial escape of tritiated dihydroxyacetone phosphate (B84403) from the glycolytic pathway. nih.gov This highlights the level of detailed metabolic analysis achievable with such tracers. nih.gov
High-fructose diets in rodents have been shown to induce features of metabolic syndrome, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Tracer studies with D-[3H(G)]-fructose can quantify the contribution of fructose to these conditions. For example, these studies can trace the conversion of fructose to glucose and lipids, providing insights into the mechanisms of fructose-induced hyperlipidemia and hyperglycemia.
| Rodent Model | Key Research Area | Illustrative Finding with D-[3H(G)]-Fructose | Reference |
|---|---|---|---|
| Wistar Rats | Fructose-induced metabolic syndrome | Demonstrated significant increases in liver fat and serum triglycerides with high-fructose diets. | mdpi.com |
| Sprague-Dawley Rats | Metabolic fate of fructose | Used to trace the conversion of fructose to glucose and lactate (B86563), quantifying the splanchnic extraction of fructose. | mdpi.com |
| GK Rats (diabetic model) | Alterations in fructose metabolism in diabetes | Showed preferential alteration of oxidative events in fructose metabolism in pancreatic islets compared to control rats. | nih.gov |
Large Animal Models in Specialized Research
While rodent models provide valuable foundational data, large animal models such as pigs, dogs, and non-human primates offer physiological and metabolic systems that more closely resemble those of humans. nih.govnih.govplos.org These models are employed in specialized research to validate findings from rodent studies and to investigate more complex metabolic questions.
Swine Models: Pigs are recognized as an excellent biomedical model due to their anatomical and physiological similarities to humans in terms of nutrition and metabolism. nih.gov Studies in pigs have investigated the digestibility and metabolic fate of dietary fructose. Research using cannulated pigs has shown that while glucose and sucrose (B13894) are almost completely digested in the small intestine, a significant fraction of dietary fructose can escape to the large intestine. nih.gov Although direct studies with D-[3H(G)]-fructose are less commonly reported, the pig model is crucial for understanding the digestive and absorptive processes of fructose, which is a prerequisite for interpreting tracer kinetics.
Canine Models: Dogs have been used to study the effects of high-fat and high-fructose diets on insulin resistance and β-cell dysfunction, mirroring conditions seen in human impaired glucose tolerance. plos.orgbiorxiv.org Intravenous fructose tolerance tests in dogs have shown that plasma fructose is rapidly cleared and metabolized. nih.gov While not specifically detailing the use of D-[3H(G)]-fructose, these studies establish the dog as a relevant model for investigating fructose-induced metabolic dysregulation.
Non-human Primate Models: Rhesus monkeys fed high-fructose diets develop insulin resistance and many features of the metabolic syndrome, including central obesity and dyslipidemia, in a relatively short period. nih.govnih.gov These primate models are highly translatable to human physiology and are invaluable for studying the pathogenesis of diet-induced metabolic diseases. nih.govresearchgate.net Tracer studies in these models, while complex and costly, would provide critical data on the long-term metabolic consequences of fructose consumption.
| Large Animal Model | Specialized Research Focus | Key Findings Relevant to Fructose Metabolism | Reference |
|---|---|---|---|
| Pigs (Swine) | Digestibility and intestinal metabolism of fructose | A portion of dietary fructose escapes small intestine digestion and reaches the large intestine. | nih.gov |
| Dogs (Canine) | Fructose-induced insulin resistance and metabolic dysfunction | High-fat, high-fructose diets induce metabolic changes similar to human prediabetes. | plos.org |
| Rhesus Monkeys (Non-human Primate) | Long-term effects of fructose on metabolic syndrome | High-fructose diets rapidly induce insulin resistance, central obesity, and dyslipidemia. | nih.govnih.gov |
Tracer Administration Routes and Biological Sampling Strategies
The choice of tracer administration route and the strategy for biological sampling are critical for the design of robust D-[3H(G)]-fructose tracer studies.
Tracer Administration Routes:
Oral Gavage: This is a common method for administering a precise dose of the tracer directly into the stomach, mimicking dietary intake. mdpi.com
Intravenous (IV) Infusion: IV administration bypasses the complexities of intestinal absorption and allows for the direct study of systemic and organ-specific metabolism. nih.gov
Intraperitoneal (IP) Injection: This route is also used to introduce the tracer into the systemic circulation, although absorption kinetics can differ from IV administration.
Biological Sampling Strategies: The collection of various biological samples over time is essential for tracking the distribution and metabolic fate of the D-[3H(G)]-fructose tracer.
Blood/Plasma: Serial blood sampling is fundamental for determining the pharmacokinetic profile of the tracer and its metabolites. Plasma is analyzed for radioactivity to determine the concentration-time curve.
Tissues: At the end of the study, tissue samples (e.g., liver, kidney, adipose tissue, muscle, brain) are collected to determine the tissue-specific distribution and incorporation of the tritium label into various biomolecules. This provides a detailed picture of the metabolic fate of fructose in different organs.
Data Analysis and Biochemical Modeling of Tracer Kinetics
Following the collection of experimental data, sophisticated analytical and modeling techniques are employed to interpret the tracer kinetics and quantify metabolic fluxes.
Compartmental and Non-Compartmental Kinetic Modeling
Compartmental Modeling: This approach describes the body as a series of interconnected compartments. nih.govnih.gov The movement of the tracer between these compartments is described by a set of differential equations. nih.gov By fitting the experimental data (e.g., plasma concentration-time profiles) to these models, key pharmacokinetic parameters such as absorption, distribution, metabolism, and elimination rates can be estimated. A compartmental model for fructose metabolism might include compartments for the gastrointestinal tract, the liver, and the systemic circulation.
Metabolic Flux Analysis (MFA) using Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biochemical network. nih.govcreative-proteomics.com While 13C is the most commonly used stable isotope in MFA, tritium (3H) can also be employed. creative-proteomics.comnih.gov In the context of D-[3H(G)]-fructose studies, MFA can be used to trace the flow of tritium atoms through the intricate network of fructose metabolism.
The principle of MFA involves introducing the labeled substrate (D-[3H(G)]-fructose) and measuring the distribution of the label in downstream metabolites. nih.gov By combining this labeling data with a stoichiometric model of the metabolic network, the intracellular fluxes can be calculated. mdpi.com For example, MFA can be used to determine the relative contributions of glycolysis and the pentose (B10789219) phosphate pathway to fructose metabolism or to quantify the rate of fructose conversion to glucose and lipids. nih.govox.ac.uk
The use of tritium in MFA presents unique challenges, such as the potential for tritium exchange with water, which must be carefully considered in the experimental design and data analysis. nih.gov However, the high sensitivity of radiotracer detection makes it a valuable tool for studying metabolic pathways with low flux rates. nih.gov
Investigations into D 3h G Fructose Metabolism and Pathways
Intracellular Metabolic Fate and Pathway Elucidation
Once inside the cell, D-[3H(G)]-Fructose is rapidly metabolized. The pathway, known as fructolysis, differs significantly between hepatic (liver) and extra-hepatic (e.g., muscle, adipose) tissues. nih.govwikipedia.org
Tracing studies with D-[3H(G)]-Fructose have been crucial for mapping its metabolic journey.
Hepatic Fructolysis: The liver is the primary site of fructose (B13574) metabolism, clearing the majority of ingested fructose. mdpi.commdpi.com
Phosphorylation: Upon entering a hepatocyte, fructose is immediately phosphorylated to fructose 1-phosphate by the enzyme fructokinase (also known as ketohexokinase). researchgate.netyoutube.com This step traps fructose inside the cell.
Cleavage: Fructose 1-phosphate is then cleaved by aldolase (B8822740) B into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. youtube.comyoutube.com
Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde 3-phosphate, which also enters glycolysis. youtube.com
Crucially, this pathway bypasses the main rate-limiting step of glycolysis, the reaction catalyzed by phosphofructokinase-1 (PFK-1). nih.govresearchgate.net This allows fructose to be a rapid, unregulated source of substrate for glycolysis, gluconeogenesis (synthesis of glucose), and lipogenesis (synthesis of fatty acids and triglycerides). nih.govresearchgate.net Tracing with D-[3H(G)]-Fructose demonstrates that its carbon skeleton is efficiently converted to glucose, glycogen (B147801), lactate (B86563), and the backbone for triglycerides. wikipedia.orgfrontiersin.org
Extra-Hepatic Fructolysis: In tissues like skeletal muscle and adipose tissue, the primary enzyme for sugar phosphorylation is hexokinase. nih.govwikipedia.org
Phosphorylation: Hexokinase can phosphorylate fructose to fructose 6-phosphate. nih.gov
Entry into Glycolysis: Fructose 6-phosphate is a direct intermediate in the glycolytic pathway and is metabolized accordingly. nih.gov
Interconversion with Glucose and Other Carbohydrates
The carbon skeleton of D-[3H(G)]-fructose, traced by its tritium (B154650) label, is highly versatile and can be readily converted into other essential carbohydrates.
Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.org The liver is the primary site of this process. wikipedia.orgnih.gov The triose phosphates (DHAP and glyceraldehyde 3-phosphate) generated from the breakdown of D-[3H(G)]-fructose are direct substrates for gluconeogenesis. wikipedia.org These tritium-labeled three-carbon molecules can efficiently drive the gluconeogenic pathway toward the formation of D-[3H(G)]-glucose 6-phosphate. wikipedia.org This process is essentially the reverse of glycolysis, employing specific enzymes like fructose 1,6-bisphosphatase and glucose 6-phosphatase to overcome the irreversible steps of glycolysis. libretexts.orgnih.gov Research indicates that a substantial fraction of ingested fructose, between 29% and 54%, is converted into glucose in the liver. wikipedia.org
The newly synthesized D-[3H(G)]-glucose 6-phosphate can be isomerized to D-[3H(G)]-glucose 1-phosphate, which is the precursor for glycogen synthesis (glycogenesis). wikipedia.org Glycogen is the primary storage form of glucose in animals, and its synthesis is a crucial pathway for maintaining glucose homeostasis. The enzyme glycogen synthase adds these labeled glucose units to growing glycogen chains for storage. youtube.com Studies have demonstrated that fructose administration can lead to a significant accumulation of glycogen in the liver. wikipedia.orgnih.gov In mouse models, a high-fructose diet resulted in elevated hepatic glycogen content. nih.gov
While the primary focus is on fructose metabolism, it is also important to note that fructose can be generated endogenously from glucose via the polyol pathway. wikipedia.orgnih.gov This two-step pathway is particularly active in tissues when glucose levels are high. creative-proteomics.com
Aldose reductase reduces glucose to sorbitol, a sugar alcohol, in a reaction that consumes NADPH. creative-proteomics.comresearchgate.netnih.gov
Sorbitol dehydrogenase then oxidizes sorbitol to fructose, generating NADH in the process. creative-proteomics.comresearchgate.netnih.gov
This pathway provides a mechanism for the interconversion of glucose to fructose within the body, with sorbitol acting as the key intermediate. wikipedia.org
Lipogenesis and Fatty Acid Synthesis from Fructose-Derived Carbon
The unregulated nature of fructolysis makes D-[3H(G)]-fructose a potent substrate for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. bohrium.com The rapid production of triose phosphates from fructose can lead to an accumulation of pyruvate (B1213749) and, subsequently, acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. wikipedia.orgresearchgate.net
When cellular energy needs are met, excess citrate (B86180) (formed in the mitochondria from acetyl-CoA) is transported to the cytoplasm. nih.gov There, it is converted back into acetyl-CoA, which is then carboxylated to form malonyl-CoA. researchgate.net Fatty acid synthase, a multi-enzyme complex, utilizes these precursors to construct fatty acid chains, such as palmitate. wikipedia.org These newly synthesized, tritium-labeled fatty acids can then be esterified with a glycerol (B35011) backbone (which can also be derived from the DHAP produced during fructolysis) to form triglycerides. wikipedia.orgresearchgate.net Numerous studies in both animals and humans have shown that fructose is a more powerful inducer of hepatic DNL than an equivalent amount of glucose, partly because it upregulates the expression of key lipogenic enzymes. nih.govnih.govuzh.ch
Enzymatic Regulation and Kinetic Parameters of Fructose-Metabolizing Enzymes
The metabolism of fructose is a highly specialized process, primarily occurring in the liver, intestine, and kidneys. It is characterized by a unique set of enzymes that convert fructose into intermediates of the central glycolytic pathway. Unlike glucose metabolism, which is tightly regulated at several enzymatic steps, the initial stages of fructose metabolism are less controlled, a feature that has significant metabolic implications.
The crucial first step in the metabolism of fructose is its phosphorylation, a reaction that traps the sugar inside the cell. This is predominantly catalyzed by the enzyme fructokinase (also known as ketohexokinase, KHK). Fructokinase phosphorylates fructose at the C-1 position to yield fructose-1-phosphate (B91348) (F1P), utilizing one molecule of ATP in the process.
There are two main isoforms of fructokinase: KHK-C and KHK-A. KHK-C is found primarily in the liver, kidney, and intestine and has a very high affinity for fructose, as indicated by its low Michaelis-Menten constant (KM). In contrast, KHK-A is more widely distributed but has a much lower affinity for fructose. Consequently, KHK-C is considered the principal enzyme for fructose metabolism in the body.
A key regulatory feature of fructokinase is its lack of feedback inhibition by its product, F1P, or by ATP. This means that as long as fructose is available, fructokinase will continue to phosphorylate it, leading to a rapid depletion of intracellular ATP and an accumulation of F1P. This rapid, unregulated phosphorylation is a hallmark of hepatic fructose metabolism.
Table 1: Kinetic Parameters of Fructokinase
| Enzyme | Substrate | KM (mM) | Vmax (U/mg protein) | Source |
|---|---|---|---|---|
| Fructokinase (KHK-C) | D-Fructose | ~0.5 | - | |
| E. histolytica Fructokinase | D-Fructose | 0.156 | 131.25 |
KM (Michaelis-Menten constant) represents the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower KM indicates a higher affinity of the enzyme for the substrate.
While fructokinase is the primary enzyme for fructose phosphorylation, other hexokinases can also catalyze this reaction. Hexokinase D, more commonly known as glucokinase, is the characteristic hexokinase of the liver and pancreas. Although its principal substrate is glucose, glucokinase can also phosphorylate fructose, producing fructose-6-phosphate (B1210287) (F6P), an intermediate that directly enters the glycolytic pathway.
However, the affinity of glucokinase for fructose is significantly lower than for glucose. The KM of hepatic glucokinase for fructose is very high, estimated to be around 300 mM in rats, compared to a KM for glucose of about 8-10 mM. This means that at typical physiological concentrations, fructose is a poor substrate for glucokinase.
Interestingly, the kinetics of glucokinase differ depending on the substrate. With glucose, it displays positive cooperativity (a sigmoidal saturation curve), which is crucial for its role as a glucose sensor. In contrast, its kinetic behavior with fructose is Michaelian (a hyperbolic saturation curve), showing no cooperativity. Despite being a poor substrate, fructose can act as a competitive inhibitor of glucose phosphorylation by glucokinase. Paradoxically, fructose can also indirectly stimulate glucokinase activity. This occurs because the product of fructokinase, fructose-1-phosphate, antagonizes the inhibition of glucokinase by the glucokinase regulatory protein (GKRP), promoting glucose phosphorylation.
Table 2: Kinetic Properties of Rat Liver Hexokinase D (Glucokinase)
| Substrate | KM / Half-saturation (mM) | Maximal Velocity (Vmax) | Kinetic Behavior | Source |
|---|---|---|---|---|
| D-Glucose | ~10 | 1.0 (relative) | Sigmoidal (Cooperative) | |
| D-Fructose | ~300 | ~2.5-fold higher than for glucose | Hyperbolic (Michaelian) |
Phosphofructokinase-1 (PFK-1) is one of the most critical regulatory enzymes in glycolysis. It catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This step is subject to complex allosteric regulation by cellular energy indicators; it is inhibited by high levels of ATP and citrate and activated by AMP and, most potently, by fructose-2,6-bisphosphate (F-2,6-BP).
The main pathway of fructose metabolism bypasses this crucial rate-limiting step. Since fructokinase produces fructose-1-phosphate, which is then cleaved into three-carbon units (dihydroxyacetone phosphate and glyceraldehyde), these intermediates enter glycolysis downstream of the PFK-1 reaction. This circumvention of a major control point allows fructose to be converted to pyruvate at a rapid and unregulated rate, contributing to its lipogenic properties.
Although fructose metabolism bypasses the PFK-1 reaction directly, its metabolites can influence glycolytic flux. The abundance of three-carbon units from fructose catabolism can drive the subsequent reactions of glycolysis forward. Furthermore, the bifunctional enzyme PFK-2/FBPase-2, which synthesizes and degrades the PFK-1 activator F-2,6-BP, can be influenced by fructose metabolites, thereby indirectly linking fructose intake to the regulation of glucose breakdown.
Following the initial phosphorylation of fructose, several other key enzymes are involved in its subsequent metabolism.
Aldolase B: This enzyme is expressed primarily in the liver, kidney, and small intestine. It is responsible for cleaving fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Aldolase B can also cleave the glycolytic intermediate fructose-1,6-bisphosphate, but it has a higher affinity for fructose-1-phosphate.
Triokinase: The glyceraldehyde produced by aldolase B must be phosphorylated to enter the glycolytic pathway. This is accomplished by triokinase (or glyceraldehyde kinase), which uses ATP to convert glyceraldehyde to glyceraldehyde-3-phosphate (G3P).
Triose Phosphate Isomerase: This enzyme catalyzes the reversible interconversion of DHAP and G3P, ensuring that both three-carbon units derived from fructose can be channeled into glycolysis or gluconeogenesis.
The products of these reactions, DHAP and G3P, are common intermediates in central metabolism. They can proceed through glycolysis to generate pyruvate, lactate, and acetyl-CoA, which can then be used for energy production in the Krebs cycle or as a substrate for de novo lipogenesis. Alternatively, they can be directed toward gluconeogenesis to synthesize glucose and replenish glycogen stores.
Distribution and Disposition of D 3h G Fructose in Biological Systems
Organ and Tissue-Specific Distribution Studies (Non-Human)
Following administration, D-fructose is distributed to and metabolized by a range of tissues, with the primary sites being the intestine, liver, and kidneys. nih.govnih.gov The specific use of D-[3H(G)]-fructose allows researchers to trace the fate of the fructose (B13574) molecule through these organs.
The liver is a principal organ for fructose metabolism. nih.govnih.gov After intestinal absorption, fructose is transported via the portal vein to the liver, where a significant portion is extracted and metabolized. nih.govfrontiersin.org Hepatic metabolism of fructose is rapid and begins with its phosphorylation by ketohexokinase (fructokinase) to fructose-1-phosphate (B91348). nih.govfrontiersin.org This process bypasses the main regulatory step of glycolysis, leading to rapid formation of triose phosphates, which can be directed towards glucose and glycogen (B147801) synthesis, lactate (B86563) production, or de novo lipogenesis. nih.govfrontiersin.org
Studies in dual-catheterized rats have quantified the hepatic disposition of fructose. When administered as a fructose-only solution, approximately 67% of the absorbed fructose was metabolized in the liver. However, when co-ingested with glucose (as in a 45/55 glucose/fructose mix or sucrose), the hepatic extraction ratio decreased to 55%, indicating that the presence of glucose reduces the hepatic metabolism of fructose. plos.org
The kidneys also play a crucial role in fructose metabolism. krcp-ksn.orgnih.gov Fructose is filtered by the glomerulus and reabsorbed by proximal tubular cells, where it can be utilized as a substrate for gluconeogenesis to help maintain systemic glucose levels, particularly during starvation. krcp-ksn.orgnih.gov The primary enzyme for fructose metabolism in the kidney is the high-affinity "C" isoform of ketohexokinase (KHK-C), which is also found in the liver and intestine. krcp-ksn.org
Table 1: Bioavailability and Hepatic Extraction of Fructose in Rats Data derived from studies on dual-catheterized rats.
| Parameter | Fructose Solution | 45/55 Glucose/Fructose Solution | Sucrose (B13894) Solution |
|---|---|---|---|
| Intestinal Bioavailability (Fa) | 0.57 | 0.51 | 0.53 |
| Hepatic Availability (Fh) | 0.33 | 0.45 | 0.45 |
| Hepatic Extraction Ratio (Eh) | 0.67 | 0.55 | 0.55 |
| Systemic Oral Bioavailability (F) | 0.19 | 0.23 | 0.24 |
While the liver and intestine are the primary sites, adipose tissue and skeletal muscle also contribute to fructose metabolism, particularly when circulating fructose levels are elevated. nih.govnih.gov Adipose tissue expresses the fructose transporter GLUT5, which mediates a substantial portion of fructose uptake into adipocytes in rats. nih.gov In vitro studies have shown that 3T3-L1 preadipocytes can differentiate into adipocytes using fructose as the sole carbohydrate source. mdpi.com High-fructose diets have been demonstrated to alter the metabolome of both white adipose tissue (WAT) and brown adipose tissue (BAT). nih.govfrontiersin.org
In skeletal muscle, fructose can be phosphorylated by hexokinase to fructose-6-phosphate (B1210287), which then enters the glycolytic pathway. nih.gov However, hexokinase has a much higher affinity for glucose, which competitively inhibits fructose phosphorylation. nih.gov Studies in mice have shown that high-fructose diets can impact the muscle metabolome, distinct from the effects of high-fat diets. frontiersin.org For instance, while a high-fat diet decreased muscular glucose levels in mice, a high-fructose diet did not produce the same effect. frontiersin.org Excessive fructose intake has been linked to increased ectopic fat accumulation in skeletal muscle. mdpi.com
The central nervous system (CNS) has the capacity to take up and metabolize fructose. Tracing studies using radiolabeled fructose have provided direct evidence for its metabolism within brain tissue. In vivo injection of [14C]fructose into the rat neocortex resulted in the formation of labeled amino acids such as glutamate, GABA, and aspartate, which indicates that fructose is taken up by nerve terminals and undergoes oxidative metabolism. nih.gov
The primary transporter for fructose, GLUT5, is expressed in the brain, but at much lower levels than the main neuronal glucose transporter, GLUT3, suggesting that transport across the plasma membrane is a limiting factor for fructose utilization. nih.gov Both hexokinase and the fructose-specific enzyme fructokinase are present in nervous tissue. nih.govresearchgate.net Studies on the adult mouse optic nerve, a CNS white matter tract, revealed the presence of high-affinity fructokinase, suggesting a capacity for efficient fructose metabolism that is not present in the cerebral cortex, which relies primarily on lower-affinity hexokinase. researchgate.net This enzymatic difference may explain why some, but not all, axons in the optic nerve can be metabolically supported by fructose. researchgate.net
The small intestine is a critical site for both the absorption and initial metabolism of dietary fructose. bmbreports.orgnih.gov The absorption of D-fructose from the intestinal lumen into enterocytes is an insulin-independent process primarily mediated by the GLUT5 transporter located on the apical membrane. nih.govmdpi.com Once inside the enterocyte, fructose is rapidly phosphorylated to fructose-1-phosphate by ketohexokinase (KHK). bmbreports.orgmdpi.com This initial metabolic step is crucial, as it is required for the upregulation of GLUT5 expression, thereby allowing the intestine to adapt to varying levels of dietary fructose. nih.gov
From the enterocyte, fructose that is not metabolized can exit into the portal circulation via the GLUT2 transporter on the basolateral membrane. nih.govmdpi.com However, a significant portion of ingested fructose is metabolized within the small intestine itself, where it is converted into glucose, lactate, and glycerate. plos.org Studies in mice have shown that at lower doses, the intestine can metabolize the vast majority of ingested fructose, effectively shielding the liver from high concentrations. mdpi.com The use of tritium-labeled fructose has been essential in quantifying the transepithelial transport and metabolic fate of fructose within the intestinal mucosa. nih.govnih.gov
Beyond the major metabolic organs, D-[3H(G)]-fructose has been used to trace fructose disposition in more specialized tissues. The pancreatic islets of Langerhans, which are central to glucose homeostasis, can also sense and metabolize fructose. bioscientifica.com Studies using D-[3-3H]fructose and D-[5-3H]fructose in isolated pancreatic islets from both control and diabetic rats have demonstrated active fructose metabolism. nih.gov The generation of tritiated water (3HOH) from these labeled substrates confirmed that fructose enters glycolysis within the islet cells. nih.gov Interestingly, the metabolism of D-fructose was found to be preferentially altered in the islets of diabetic rats, highlighting a potential role in metabolic disease pathophysiology. nih.gov The study also showed that glucose can augment the phosphorylation of fructose by glucokinase in the islets. nih.gov
The testes are another site where fructose metabolism occurs. mdpi.com This is consistent with the expression of the fructose transporter GLUT5 in this tissue. nih.govmdpi.com
Cellular and Subcellular Compartmentalization
The use of tritium-labeled compounds like D-[3H(G)]-fructose is particularly advantageous for studies of cellular and subcellular distribution due to the low energy of tritium's beta emissions, which permits high-resolution autoradiography. mdpi.com
At the cellular level, the distribution of fructose metabolism is dictated by the compartmentalization of specific transporters and enzymes. In polarized epithelial cells, such as the enterocytes of the small intestine, fructose transporters are distinctly localized. GLUT5 is predominantly found on the apical (luminal) membrane, responsible for fructose uptake, while GLUT2 is located on the basolateral membrane, facilitating its exit into the bloodstream. nih.govresearchgate.net Immunofluorescence microscopy studies in Caco-2 cells, a human colon adenocarcinoma cell line, have confirmed the concentration of GLUT5 at the apical membrane, though some basolateral and intracellular staining has also been observed. researchgate.net
Within the cell, the enzymes of fructolysis and glycolysis may exhibit functional compartmentalization. There is evidence that glycolytic enzymes can dynamically assemble into non-membrane-bound complexes, sometimes referred to as "metabolons" or "G bodies," particularly under conditions of cellular stress like hypoxia. nih.gov Concentrating these enzymes is thought to enhance the efficiency of the metabolic pathway. nih.gov Furthermore, the regulation of fructose metabolism involves the subcellular translocation of key proteins. For example, glucokinase activity is modulated by its interaction with the glucokinase regulatory protein (GKRP). The fructose-1-phosphate produced during fructolysis can promote the dissociation of glucokinase from GKRP, leading to its activation. nih.gov This regulatory mechanism involves the movement of the glucokinase-GKRP complex within the cell. nih.gov
Cytosolic and Mitochondrial Tracing
Upon entering a cell, D-[3H(G)]-fructose is primarily metabolized in the cytosol. In tissues like the liver, intestine, and kidney, it is first phosphorylated by the enzyme fructokinase (or ketohexokinase) to form fructose-1-phosphate. nih.govsci-hub.se This initial step traps the labeled molecule within the cytosol. Subsequently, aldolase (B8822740) B cleaves the labeled fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (B84403) and glyceraldehyde. nih.gov These labeled intermediates can then enter the glycolytic pathway, bypassing the main regulatory step catalyzed by phosphofructokinase 1 that governs glucose metabolism. nih.gov
The tritium (B154650) label can be traced as these intermediates are further processed through glycolysis. Studies using specifically labeled fructose, such as D-[5-3H]fructose, have been employed to investigate the rate of glycolysis in isolated pancreatic islets from rats. The generation of tritiated water (³HOH) from D-[5-3H]fructose serves as an index of metabolic flux through the latter part of the glycolytic pathway. nih.gov
While the initial steps of fructose catabolism are cytosolic, its metabolites are intrinsically linked to mitochondrial function. The labeled glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, which continues through glycolysis to produce pyruvate (B1213749). This labeled pyruvate can then be transported into the mitochondria to enter the tricarboxylic acid (TCA) cycle for complete oxidation. nih.gov Research in rat glomerular podocytes has shown that high levels of fructose can lead to significant mitochondrial metabolic reprogramming, affecting the TCA cycle, fatty acid degradation, and oxidative phosphorylation. nih.gov Furthermore, studies in rat pancreatic islets have indicated that the presence of glucose can stimulate mitochondrial oxidative events related to fructose metabolism. nih.gov
Subcellular Distribution of Labeled Metabolites
Following the administration of D-[3H(G)]-fructose, the tritium label is not confined to the initial sugar molecule but is distributed among a variety of downstream metabolites located in different subcellular compartments.
In the cytosol, the label is found on key glycolytic and gluconeogenic intermediates. These include fructose-1-phosphate, fructose-6-phosphate, fructose-1,6-bisphosphate, dihydroxyacetone phosphate, and glyceraldehyde-3-phosphate. nih.govnih.gov The interconversion between labeled D-glucose-6-phosphate and D-fructose-6-phosphate is a critical step that can be studied using isotopically labeled sugars. nih.gov
The label can also be traced into mitochondrial metabolites. When labeled pyruvate enters the mitochondria and is converted to acetyl-CoA, the tritium atom can be incorporated into constituents of the TCA cycle, such as citrate (B86180), succinate, and malate. Research on isolated nerve terminals from rat neocortex demonstrated that [14C]fructose (a different radioisotope but illustrating the same metabolic principle) led to the formation of labeled glutamate, GABA, and aspartate. researchgate.net The synthesis of these amino acids is directly linked to TCA cycle intermediates, confirming that fructose-derived carbons are actively metabolized within the mitochondria of these cells. researchgate.net This indicates a broad subcellular distribution of the label, reflecting the integration of fructose metabolism into central cellular energy pathways.
Excretion and Elimination Pathways (Non-Human)
In non-human biological systems, the elimination of D-[3H(G)]-fructose and its tritiated metabolites occurs primarily through two major pathways: renal excretion of water-soluble compounds and respiratory excretion of labeled carbon dioxide resulting from complete oxidation.
Renal Clearance of Labeled Compounds
The kidneys play a significant role in both the metabolism and excretion of fructose. sci-hub.se Studies in various animal models have demonstrated that fructose is actively reabsorbed from the glomerular filtrate by the renal tubular cells. researchgate.net This process prevents the wholesale loss of this energy substrate in the urine.
Research has shown that this tubular reabsorption mechanism is evident in species such as rabbits, cats, and dogs. researchgate.net The reabsorption process is saturable; as plasma concentrations of fructose increase, the capacity of the tubular transport system can be exceeded, leading to increased fructose excretion in the urine. researchgate.net The mechanism is also sensitive to phlorizin (B1677692), an inhibitor of sugar transport, which underscores its active nature. researchgate.net Fructose metabolism within the proximal tubular cells of the kidney can also serve as a substrate for gluconeogenesis, contributing to systemic glucose levels. sci-hub.se
| Species | Finding | Reference |
|---|---|---|
| Rabbit | Demonstrated active tubular reabsorption of fructose. | researchgate.net |
| Cat | Demonstrated active tubular reabsorption of fructose, sensitive to phlorizin poisoning and competitive inhibition by high glucose levels. | researchgate.net |
| Dog | Demonstrated active tubular reabsorption of fructose. | researchgate.net |
Respiratory Excretion of Labeled CO2
The oxidation of the carbon skeleton of D-[3H(G)]-fructose through glycolysis, the pyruvate dehydrogenase complex, and the TCA cycle ultimately results in the production of labeled carbon dioxide (CO₂). This labeled CO₂ is then expelled from the body via respiration. The measurement of labeled CO₂ in expired air is a direct indicator of the complete catabolism of the administered fructose. plos.org
Studies in rat pancreatic islets have investigated oxidative events in fructose metabolism, which are the prerequisite for CO₂ production. nih.gov Research in rat neocortex also showed that fructose is subject to oxidative metabolism, as evidenced by the labeling of metabolites linked to the TCA cycle. researchgate.net While specific quantitative data on the percentage of a D-[3H(G)]-fructose dose excreted as labeled CO₂ is highly dependent on the experimental model and conditions, the principle is well-established. For instance, studies using 13C-labeled substrates in plants have effectively traced the translocation of the label and its subsequent release as respiratory 13CO₂. plos.org This methodology demonstrates how isotopic labeling can quantify the flux of a substrate through oxidative pathways, a principle that applies directly to tracing tritiated fructose metabolism in animals.
Applications of D 3h G Fructose in Specific Academic Research Domains
Carbohydrate Metabolism Research
The study of carbohydrate metabolism is crucial for understanding energy homeostasis and the pathophysiology of metabolic diseases. D-[3H(G)]-Fructose has been pivotal in dissecting the intricate pathways of fructose (B13574) metabolism.
D-[3H(G)]-Fructose is used to investigate how the body processes and utilizes fructose for energy. Research has shown that fructose metabolism is less tightly regulated than glucose metabolism. nih.gov Unlike glucose, fructose bypasses the key regulatory step in glycolysis catalyzed by phosphofructokinase-1, leading to a more rapid and uncontrolled entry into metabolic pathways. nih.govnih.gov
Studies using radiolabeled fructose have helped to quantify its uptake and conversion in various tissues. The liver is the primary site of fructose metabolism, where it is rapidly phosphorylated by fructokinase. nih.govmdpi.com This initial step traps fructose within liver cells, leading to the depletion of intracellular phosphate (B84403) and ATP. nih.gov The resulting fructose-1-phosphate (B91348) is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate and glyceraldehyde, which can enter glycolysis or gluconeogenesis. nih.govwjgnet.com
The use of tritiated fructose allows for the precise measurement of these metabolic fluxes. For instance, in pancreatic islets from control and diabetic rats, the generation of ³HOH from D-[5-³H]fructose was found to exceed that from D-[3-³H]fructose, suggesting a partial escape of tritiated dihydroxyacetone phosphate from glycolysis. nih.gov This highlights the detailed level of metabolic analysis achievable with such tracers.
Table 1: Key Findings in Carbohydrate Metabolism Research using Labeled Fructose
| Research Focus | Key Finding | Significance |
| Fructose Metabolism Regulation | Fructose metabolism bypasses the main regulatory step of glycolysis (phosphofructokinase-1). | Leads to rapid and less controlled metabolism compared to glucose. nih.govnih.gov |
| Hepatic Fructose Uptake | The liver is the primary site of fructose metabolism, with high fructokinase activity. | Efficiently traps fructose in the liver, impacting cellular energy balance. nih.govmdpi.com |
| Metabolic Fate of Fructose | Fructose is converted to glucose, lactate (B86563), and fatty acids in the liver. | These products are then utilized by other tissues for energy. mdpi.com |
| Interaction with Glucose Metabolism | Fructose enhances glucose uptake, storage, and oxidation. | Demonstrates a synergistic relationship between the two sugars in metabolic regulation. mdpi.com |
| Metabolic Flux Analysis | Different labeling positions (e.g., D-[3-³H] vs. D-[5-³H]fructose) reveal detailed pathway dynamics. | Allows for a deeper understanding of intermediate steps in glycolysis. nih.gov |
D-[3H(G)]-Fructose is a critical tool for studying inherited metabolic disorders such as Hereditary Fructose Intolerance (HFI). HFI is an autosomal recessive disorder caused by a deficiency in the enzyme aldolase B. wjgnet.comnih.gov This deficiency leads to the accumulation of fructose-1-phosphate in the liver, kidneys, and small intestine after fructose ingestion. gutnliver.org
The accumulation of fructose-1-phosphate is toxic and leads to a cascade of metabolic disturbances, including hypoglycemia, lactic acidosis, and hypophosphatemia. nih.gov In HFI, the block in fructose metabolism prevents the normal processes of gluconeogenesis and glycogenolysis, resulting in a sharp drop in blood glucose levels. wjgnet.com
Animal models of HFI, such as aldolase B knockout mice, have been developed to study the pathophysiology of the disease. mdpi.com Research using these models has shown that even without dietary fructose, endogenous production of fructose from glucose via the polyol pathway can trigger disease symptoms. mdpi.com This highlights the complexity of managing HFI, as high-glycemic foods can indirectly lead to the toxic accumulation of fructose metabolites. mdpi.com
Studies in HFI models have also shed light on potential therapeutic strategies. For example, inhibiting ketohexokinase, the enzyme that phosphorylates fructose, has been shown to ameliorate metabolic abnormalities in aldolase B knockout mice. wjgnet.com This suggests that targeting the initial step of fructose metabolism could be a viable treatment approach for HFI. wjgnet.com
Table 2: Metabolic Consequences of Hereditary Fructose Intolerance
| Metabolic Parameter | Consequence of Aldolase B Deficiency | Clinical Manifestation |
| Fructose-1-Phosphate | Accumulates in the liver, kidneys, and small intestine. gutnliver.org | Cellular toxicity. |
| Blood Glucose | Impaired gluconeogenesis and glycogenolysis. wjgnet.com | Hypoglycemia. nih.gov |
| Lactate | Increased glycolysis due to F-1-P activation of pyruvate (B1213749) kinase. wjgnet.com | Lactic acidosis. nih.gov |
| Inorganic Phosphate | Depleted due to trapping in fructose-1-phosphate. wjgnet.com | Hypophosphatemia. nih.gov |
| Uric Acid | Increased due to ATP depletion and degradation to AMP. | Hyperuricemia. |
Neurobiological Studies
The brain has long been considered to be primarily dependent on glucose for its energy needs. However, emerging research indicates that fructose can also be taken up and metabolized by the brain, with significant implications for neural function. mdpi.com D-[3H(G)]-Fructose and other labeled forms of fructose have been instrumental in these investigations.
Studies in animal models have demonstrated that fructose can cross the blood-brain barrier and is metabolized in various brain regions. mdpi.com The fructose transporter GLUT5 is expressed in the brain, although at lower levels than the primary glucose transporter GLUT3. researchgate.netnih.gov This suggests that while fructose transport into the brain is limited compared to glucose, it is a physiologically relevant process. nih.gov
Using radiolabeled fructose, researchers have shown that once inside the brain, fructose is metabolized. nih.gov Injection of ¹⁴C-labeled fructose into the rat neocortex resulted in the radiolabeling of amino acids associated with glycolysis and the tricarboxylic acid (TCA) cycle, such as alanine, glutamate, and aspartate. researchgate.netnih.gov This indicates that fructose can serve as an energy substrate for brain cells. nih.gov
Further studies using isolated nerve terminals (synaptosomes) have confirmed that neurons can take up and metabolize fructose. researchgate.net The presence of hexokinase 1, which can phosphorylate fructose, supports this finding. researchgate.net However, the fructose-specific enzyme ketohexokinase is expressed at much lower levels, suggesting that hexokinase is the primary enzyme for fructose metabolism in the brain. researchgate.netnih.gov
Research has also explored the differential utilization of fructose by various brain cell types. Some studies suggest that fructose may be preferentially taken up by glial cells, metabolized to lactate, and then shuttled to neurons for energy. nih.gov This highlights a complex interplay between different cell types in the brain's handling of fructose.
The metabolism of fructose in the brain can have significant effects on neural circuitry and signaling pathways. High fructose consumption has been linked to neuroinflammation, mitochondrial dysfunction, and impaired cognitive function in rodent models. nih.govmdpi.com
Fructose can contribute to the formation of advanced glycation end products (AGEs) in the brain, which can trigger inflammatory responses and oxidative stress. nih.govnih.govnih.gov These processes are implicated in the pathology of neurodegenerative diseases. nih.govnih.gov
Furthermore, fructose intake can disrupt insulin (B600854) signaling in the brain. nih.gov Insulin plays a crucial role in neuronal function, and impaired insulin signaling can affect synaptic plasticity and cognitive processes. nih.gov Studies have shown that a high-fructose diet can lead to changes in the expression of genes related to synaptic plasticity and cell energy metabolism. frontiersin.org
The effects of fructose on the brain are particularly concerning during critical developmental periods. Research suggests that adolescents may be more vulnerable to the neurocognitive impacts of high fructose intake due to ongoing brain development. news-medical.net
Table 3: Effects of Fructose on the Brain in Animal Models
| Area of Impact | Observed Effect | Potential Mechanism |
| Neuroinflammation | Increased microglial reactivity. bendola.com | Formation of advanced glycation end products (AGEs). nih.govnih.govnih.gov |
| Mitochondrial Function | Mitochondrial dysfunction. nih.govmdpi.com | Increased oxidative stress. |
| Insulin Signaling | Disrupted insulin receptor signaling. nih.gov | Reduced neuronal resilience. nih.gov |
| Synaptic Plasticity | Altered expression of synaptic proteins. frontiersin.org | Impaired signaling pathways crucial for learning and memory. |
| Cognitive Function | Impaired learning and memory. frontiersin.orgbendola.com | Combination of neuroinflammation, altered signaling, and reduced plasticity. |
Developmental Biology Research (Non-Human)
The role of fructose in developmental processes is an emerging area of research. While much of the focus has been on the detrimental effects of high fructose consumption, fructose may also play a role in normal developmental processes in some species.
For example, studies in the naked mole-rat, a species known for its remarkable resistance to hypoxia, have shown that these animals can utilize fructose to survive periods of low oxygen. This suggests a unique metabolic adaptation that may have implications for understanding developmental and survival strategies in different organisms.
Further research using D-[3H(G)]-Fructose in various non-human models is needed to fully elucidate the role of fructose in development. Such studies could provide insights into how fructose metabolism is regulated during different life stages and in response to environmental challenges.
Fructose Metabolism in Early Life Stages
The study of fructose metabolism during neonatal and early developmental stages is crucial for understanding the long-term metabolic health of an organism. While extensive research has been conducted on glucose metabolism, the use of tritiated fructose tracers has shed light on the specific pathways of fructose utilization and its effects on insulin-secreting pancreatic islets, which are central to metabolic regulation.
Research using pancreatic islets from neonatal rats has been instrumental in delineating how fructose is processed. In one study, the metabolism of D-[3-3H]-fructose and D-[5-3H]-fructose was compared in islets from both normal and hereditarily diabetic rats. The generation of tritiated water (³HOH) from these labeled fructose molecules serves as a measure of metabolic flux through glycolysis. Results indicated that in both control and diabetic rats, the production of ³HOH from D-[5-³H]fructose was higher than from D-[3-³H]fructose. nih.gov This difference is thought to arise from the partial escape of tritiated dihydroxyacetone phosphate from the glycolytic pathway. nih.gov
Furthermore, investigations into the insulinotropic action of fructose have revealed that its ability to stimulate insulin secretion is closely linked to its catabolism and subsequent ATP production within the islet cells. nih.gov Studies on islets from fructose-fed rats, a model for insulin resistance, have utilized radiolabeled glucose (D-[U-14C]- and D-[5-3H]-glucose) to demonstrate that while these animals exhibit impaired glucose tolerance, their islets show an adaptive increase in glucose metabolism and insulin release. conicet.gov.ar Although these studies did not use tritiated fructose directly to measure flux in the fructose-fed model, they build upon the foundational knowledge gained from tracer studies about hexose (B10828440) metabolism in islets.
Table 1: Comparative Metabolism of Tritiated Fructose in Pancreatic Islets This table is interactive. Users can sort columns by clicking on the headers.
| Tracer Used | Animal Model | Key Finding | Reference |
|---|---|---|---|
| D-[3-³H]fructose & D-[5-³H]fructose | Control and Hereditarily Diabetic Rats | Generation of ³HOH from D-[5-³H]fructose exceeded that from D-[3-³H]fructose, indicating partial escape of triose phosphates from glycolysis. nih.gov | nih.gov |
| D-[5-³H]fructose | Control and GK Diabetic Rats | The ratio of ³HOH production from fructose compared to glucose was similar in both control and diabetic rats, suggesting the initial steps of glycolysis for fructose are not preferentially altered in this diabetic model. oup.com | oup.com |
| D-[U-¹⁴C]fructose & D-[5-³H]fructose | Control and GK Diabetic Rats | In the presence of glucose, the oxidation of fructose was significantly increased, highlighting a synergistic metabolic interaction between the two sugars in pancreatic islets. oup.com | oup.com |
Placental Transfer and Fetal Metabolism
The placenta acts as the primary interface for nutrient exchange between the mother and the developing fetus. The transport and metabolism of sugars are fundamental to this process. While glucose is the principal energy source, the role of fructose, particularly in certain species, is of significant interest. In ungulates like sheep and pigs, the placenta actively converts maternal glucose into fructose, which then accumulates in the fetal circulation at concentrations much higher than glucose. nih.govoup.com
Radiotracer studies have been essential in proving this phenomenon. Experiments using radiolabeled glucose in pregnant ewes and pigs demonstrated its conversion to radiolabeled fructose by the placenta. nih.gov A key finding from these studies is that fructose is effectively "trapped" or sequestered in the fetal compartment, as it cannot be readily transported back across the placenta into the maternal circulation. nih.gov This ensures a constant supply of a hexose sugar for the fetus.
A sophisticated dual-isotope tracer study in pregnant sheep, using infusions of [U-¹⁴C]glucose into the fetus and [6-³H]glucose into the mother, provided further mechanistic insights. cambridge.org The study measured the isotope ratios in fetal plasma glucose, lactate, and fructose. Since fructose is known to be synthesized exclusively in the placenta, the isotopic ratio in fetal fructose reflects the glucose pool from which it was derived. The results showed that the ¹⁴C:³H ratio in fetal fructose was similar to that in fetal glucose but vastly different from the maternal glucose ratio. cambridge.org This strongly implies that the glucose used by the placenta for its own metabolic activities, including fructose synthesis, is primarily sourced from the fetal circulation (via the umbilical artery), not directly from the maternal circulation. cambridge.org
While direct studies tracking the placental transfer of D-[3H(G)]-Fructose are less common, research involving the administration of tritiated compounds like tritiated water and amino acids to pregnant rats has been used to model the transfer kinetics and estimate radiation dosage to the fetus, providing a framework for such investigations. researchgate.net These tracer studies collectively underscore the placenta's critical role in actively modulating the nutrient environment of the fetus, with fructose serving as a unique, placenta-synthesized and sequestered energy substrate for fetal development in some species.
Table 2: Key Findings from Radiotracer Studies on Placental and Fetal Sugar Metabolism This table is interactive. Users can sort columns by clicking on the headers.
| Animal Model | Radiotracer(s) Used | Key Finding | Reference |
|---|---|---|---|
| Sheep | Radiolabeled Glucose | Placenta converts glucose to fructose, which is sequestered in the fetal blood. nih.gov | nih.gov |
| Pigs | Radiolabeled Glucose | Confirmed placental conversion of glucose to fructose. nih.gov | nih.gov |
| Sheep | [U-¹⁴C]glucose (fetal infusion) & [6-³H]glucose (maternal infusion) | Glucose metabolized by the placenta to produce fructose is derived primarily from the fetal circulation, not the maternal one. cambridge.org | cambridge.org |
Plant Physiology and Metabolism
Carbon Partitioning and Translocation Studies
In plants, carbon fixed during photosynthesis in "source" tissues (like mature leaves) is transported, primarily as sucrose (B13894), to "sink" tissues (such as roots, fruits, and seeds) to fuel growth and storage. This process, known as carbon partitioning, is fundamental to plant development and crop yield. mdpi.com Sucrose arriving at sink tissues can be used directly or cleaved by enzymes like invertase or sucrose synthase into glucose and fructose. mdpi.comnih.gov These hexoses are then taken up by cells for various metabolic processes.
Understanding the transport proteins responsible for moving fructose across cell membranes is a key part of deciphering the broader patterns of carbon partitioning. For instance, the identification of specific fructose transporters in the vacuolar membrane (tonoplast) helps explain how plants manage the storage and mobilization of this key sugar, which in turn affects the carbon gradients that drive translocation from source to sink. nih.gov
Sugar Transport and Storage Mechanisms in Plants
The movement of sugars across cellular and subcellular membranes is mediated by specific transport proteins. D-[3H(G)]-Fructose has proven to be an invaluable tool in the functional characterization of these transporters, particularly through heterologous expression systems like Xenopus laevis oocytes.
In this system, the gene for a putative plant transporter is expressed in the oocyte membrane. The oocytes are then incubated with a radiolabeled substrate, such as D-[3H(G)]-Fructose, and the rate of uptake is measured by quantifying the accumulated radioactivity. This method allows researchers to determine the transporter's substrate specificity and kinetic properties.
A study investigating the Arabidopsis protein ERDL4 (Early Response to Dehydration 6-Like4) provides a clear example of this application. biorxiv.org When the ERDL4 gene was expressed in Xenopus oocytes, a significant increase in the uptake of D-[3H(G)]-Fructose was observed compared to control oocytes injected only with water. biorxiv.org In contrast, no increased uptake was seen when the oocytes were incubated with ¹⁴C-labeled glucose or sucrose. biorxiv.org This experiment demonstrated that ERDL4 is a specific fructose transporter.
Similarly, other vacuolar transporters, such as SWEET17 from Arabidopsis, have been characterized as fructose-specific uniporters, facilitating the movement of fructose out of the vacuole. nih.gov While these studies often use ¹⁴C-labeled fructose for uptake assays into isolated plant vacuoles, the principle of using a radiolabeled tracer to directly measure transport activity is the same. These molecular-level investigations are crucial for building comprehensive models of how plants control sugar storage, which is vital for processes ranging from daily growth cycles to fruit sweetening. nih.govnih.gov
Table 3: Use of D-[3H(G)]-Fructose in Characterizing Plant Sugar Transporters This table is interactive. Users can sort columns by clicking on the headers.
| Transporter | Plant Species | Experimental System | Key Finding | Reference |
|---|---|---|---|---|
| ERDL4 | Arabidopsis thaliana | Xenopus oocyte uptake assay | ERDL4 specifically mediates the transport of fructose across the membrane. biorxiv.org | biorxiv.org |
Microbial Physiology and Biotechnology
Fructose Utilization Pathways in Microorganisms
Bacteria have evolved sophisticated systems to take up and metabolize a wide variety of sugars from their environment. For fructose, the primary mechanism in many bacteria, including Escherichia coli and Staphylococcus aureus, is the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). nih.govescholarship.org The PTS is a multi-protein system that couples the transport of a sugar across the cell membrane with its simultaneous phosphorylation. nih.gov
The fructose-specific PTS involves a membrane-spanning protein (termed FruA in E. coli or FruT in S. aureus) that transports fructose into the cell. escholarship.orgnih.gov Concurrently, a phosphate group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins (Enzyme I and HPr) to the incoming fructose, yielding fructose-1-phosphate inside the cell. escholarship.org This intermediate is then further phosphorylated by 1-phosphofructokinase (FruK) to produce fructose-1,6-bisphosphate, which enters the central glycolytic pathway. escholarship.org
Radiolabeled fructose has been used to dissect these pathways. For example, in Streptomyces coelicolor, deletion of the ptsH gene (encoding the HPr protein) abolished the ability to transport fructose, demonstrating the essential role of the PTS in this organism for high-affinity fructose uptake. nih.gov
In addition to the main PTS pathway, alternative routes for fructose utilization exist. Research in an E. coli mutant lacking all known sugar carriers revealed that a subsequent mutation in the fucose regulon could enable efficient fructose uptake. pnas.org This study used radiolabeled sugars, including [³H]fucose and [¹⁴C]fructose, to show that the proton-linked fucose transporter, FucP, could also transport fructose. The uptake of [¹⁴C]fructose via this system was competitively inhibited by L-fucose, confirming that both sugars share the same transporter. pnas.org This highlights the metabolic flexibility of microorganisms and the power of tracer studies in uncovering novel metabolic routes.
Metabolic Engineering for Bioproduction
The radiolabeled compound D-[3H(G)]-Fructose serves as a critical tool in metabolic engineering, a field focused on optimizing cellular processes for the production of valuable chemicals. By tracing the path of the tritium (B154650) label, researchers can elucidate and quantify the flux of fructose through various metabolic pathways. This information is vital for rationally designing and modifying microorganisms to enhance the production of desired bioproducts.
Metabolic engineering has been successfully applied to a range of objectives, including increasing the yield of native chemicals, enabling the use of less expensive feedstocks, and engineering organisms to produce novel compounds. annualreviews.org For instance, in the context of amino acid production by Corynebacterium glutamicum, a key industrial microorganism, understanding fructose metabolism is crucial, especially when utilizing feedstocks like molasses which contain significant amounts of fructose. frontiersin.org However, the L-lysine yield from fructose is often considerably lower than from glucose. frontiersin.org
The use of radiolabeled substrates like D-[3H(G)]-Fructose allows for precise measurement of metabolic fluxes, providing a quantitative basis for characterizing cellular physiology. nih.gov This data helps to identify metabolic bottlenecks and informs strategies for redirecting carbon flow towards the desired product. For example, studies have shown that in C. glutamicum, fructose metabolism can be engineered to favor pathways that increase the availability of NADPH, a critical cofactor for high-yield L-lysine production. frontiersin.org By tracing the labeled fructose, researchers can confirm that genetic modifications successfully reroute metabolism as intended.
Pharmacological and Toxicological Research (as a metabolic probe)
D-[3H(G)]-Fructose is an invaluable metabolic probe in pharmacological and toxicological research, enabling scientists to investigate how drugs and foreign compounds (xenobiotics) affect cellular metabolism. The tritium label allows for the sensitive detection and quantification of fructose uptake and its conversion into various metabolites, providing insights into the mechanisms of drug action and toxicity.
Investigating Metabolic Effects of Xenobiotics and Pharmaceutical Agents
The introduction of a xenobiotic or pharmaceutical agent can significantly alter cellular metabolic pathways. By using D-[3H(G)]-Fructose, researchers can trace these alterations. For example, studies have investigated the influence of various compounds on the renal uptake of radiolabeled molecules, where fructose itself was used to modulate and study kidney transport mechanisms. semanticscholar.org This type of research is crucial for understanding how drugs are handled by the body and for identifying potential sites of toxicity.
In neuropharmacology, understanding how the brain metabolizes different energy sources is critical. Studies using radiolabeled fructose have shown that neocortical cells can take up and metabolize fructose, leading to the labeling of amino acids associated with glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This provides a baseline for investigating how neuroactive drugs might interfere with brain energy metabolism. For instance, a drug's effect on fructose utilization could have implications for neuronal function and survival.
The metabolic consequences of diabetes, a condition with significant pharmacological intervention, have also been studied using radiolabeled precursors. In diabetic rat hearts, there is an accumulation of fructose and its metabolites, such as fructose-3-phosphate and 3-deoxyglucosone, which are potent glycating agents. nih.gov While not directly using D-[3H(G)]-fructose, this research highlights how labeled substrates can be used to uncover pathological metabolic pathways that could be targeted by new drugs.
Assessment of Nutrient-Drug Interactions
The interaction between nutrients and drugs is a critical area of pharmacology and toxicology, as it can significantly impact the efficacy and safety of therapeutic agents. nih.govresearchgate.net D-[3H(G)]-Fructose can be employed to study how the presence of a drug affects the absorption, distribution, and metabolism of fructose, a common dietary nutrient. Conversely, it can also be used to understand how high levels of fructose might alter a drug's pharmacokinetics and pharmacodynamics. researchgate.net
A systematic approach is necessary to evaluate these interactions, considering the influence of nutritional status and specific nutrients on a drug's behavior in the body. nih.gov For example, research using human intestinal organoids has demonstrated the utility of radiolabeled nutrients, including fructose, to characterize transport mechanisms and the effects of inhibitors. researchgate.netfrontiersin.org These models allow for the detailed investigation of how a drug might compete with or inhibit the transporters responsible for fructose uptake in the gut.
Furthermore, studies have explored how the co-administration of different carbohydrates can affect fructose absorption. nih.gov For instance, the presence of glucose can influence the systemic levels of fructose. nih.govmdpi.com This is highly relevant for understanding how sugary foods or drinks consumed with medication might alter drug absorption or metabolism. The use of D-[3H(G)]-Fructose in such studies provides quantitative data on the extent of these interactions, helping to inform dietary recommendations for patients taking certain medications.
Advanced Research Directions and Future Perspectives
Integration of D-[3H(G)]-Fructose Tracing with Multi-Omics Technologies (e.g., Fluxomics, Metabolomics)
The integration of D-[3H(G)]-Fructose tracing with multi-omics technologies like metabolomics and fluxomics offers a powerful approach to unravel the complex metabolic networks influenced by fructose (B13574). While D-[3H(G)]-Fructose allows for the tracking of the fructose molecule itself, metabolomics provides a snapshot of a wide array of metabolites in a biological system at a specific time. By combining these, researchers can simultaneously follow the path of fructose and observe its impact on the broader metabolic landscape.
Fluxomics, particularly 13C metabolic flux analysis (13C-MFA), quantifies the rates of metabolic reactions, providing a dynamic view of cellular metabolism. d-nb.info When used alongside D-[3H(G)]-Fructose tracing, it can help to delineate the contributions of fructose to various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and de novo lipogenesis. d-nb.infonih.gov For instance, recent breakthroughs in meta-genome sequencing and metabolomics have shed light on the connection between different gut microbiota populations and their metabolic byproducts in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). mdpi.com
This integrated approach can reveal not only where fructose carbons are incorporated but also how fructose consumption alters the flux through interconnected metabolic pathways. Recent advances in mass spectrometry now enable the measurement of mass isotopomer distributions for numerous intracellular metabolites, including intermediates of glycolysis and the pentose phosphate pathway. d-nb.info
Development of Hybrid Tracing Methodologies (e.g., combined with 13C tracers)
To gain a more comprehensive understanding of metabolic pathways, researchers are developing hybrid tracing methodologies that combine D-[3H(G)]-Fructose with stable isotope tracers, most notably those labeled with Carbon-13 (¹³C). smolecule.com This dual-labeling approach allows for the simultaneous tracking of different molecules or different atoms within the same molecule, providing a more detailed picture of metabolic transformations. smolecule.comchromatographyonline.com
The advantages of such dual-tracer approaches include the ability to design experiments that can resolve specific metabolic fluxes with high precision and to reduce the duration of labeling experiments. smolecule.com This methodology is particularly valuable for validating biochemical network models and enhancing performance in systems where the number of possible measurements is limited. smolecule.com
Table 1: Comparison of Isotope Tracing Methodologies
| Tracer Type | Isotope | Measurement Principle | Key Insights |
| Radiotracer | ³H (Tritium) | Scintillation counting of radioactivity | Fate of the entire molecule, uptake, and incorporation into macromolecules. |
| Stable Isotope | ¹³C (Carbon-13) | Mass spectrometry to detect mass shifts | Carbon atom transitions, pathway flux, and metabolic rearrangements. |
| Hybrid (³H & ¹³C) | ³H and ¹³C | Combined scintillation counting and mass spectrometry | Simultaneous tracking of different substrates or different parts of the same molecule, providing a more comprehensive metabolic map. |
Computational Systems Biology Approaches for Predictive Modeling
The large and complex datasets generated by modern metabolic research necessitate the use of computational systems biology. mdpi.comucl.ac.uk Mathematical models of fructose metabolism are being developed to simulate and predict the effects of fructose consumption under various conditions. mdpi.comucl.ac.uknih.gov These models integrate data from tracer studies, including those with D-[3H(G)]-Fructose, to create a dynamic and quantitative representation of metabolic networks. mdpi.comresearchgate.netresearchgate.net
A detailed kinetic model of fructose metabolism, for instance, can contain numerous parameters, variables, and differential equations to describe the biochemical reactions involved. nih.govnih.gov Such models can predict the acute effects of different carbohydrate inputs on lipid profiles and have shown that a fructose-heavy diet leads to a greater rate of triglyceride accumulation compared to glucose-only or mixed diets. nih.gov
Furthermore, sensitivity analysis of these models can identify key regulatory points in fructose metabolism. mdpi.comnih.gov For example, simulations have identified fructokinase and pyruvate (B1213749) kinase as having significant control over hepatic triglyceride concentrations. nih.gov These predictive models can guide further experimental research and help identify potential therapeutic targets for fructose-related metabolic disorders. ucl.ac.ukucl.ac.uk The ultimate goal of systems biology is to facilitate personalized nutrition recommendations based on individual genetic and metabolic profiles. mdpi.comresearchgate.net
Ethical Considerations and Best Practices in Radiotracer Animal Research
Research involving radiotracers like D-[3H(G)]-Fructose in animals requires strict adherence to ethical guidelines to ensure animal welfare and the integrity of the scientific data. iaea.org The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research.
Replacement: Researchers should consider alternative methods to animal studies whenever possible, such as in vitro cell culture models or computational simulations. fda.gov
Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant results. europa.eu Proper experimental design and statistical analysis are crucial in this regard.
Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals. cgiar.org This includes using appropriate anesthesia and analgesia, as well as providing proper housing and care.
Specific to radiotracer studies, several other best practices are essential:
Dose Justification: The amount of radioactivity administered should be the lowest possible to achieve the scientific objective. regulations.gov
Containment and Disposal: Proper procedures for the handling, storage, and disposal of radioactive materials must be followed to ensure the safety of personnel and the environment.
Monitoring: Animals should be closely monitored for any adverse effects of the radiotracer. nih.gov
Regulatory Compliance: All research must comply with national and international regulations governing the use of radioactive materials and animal research. iaea.orgfda.gov
The International Atomic Energy Agency (IAEA) provides comprehensive guidance on preclinical studies with radiopharmaceuticals, which serves as a valuable resource for researchers in this field. iaea.org
Identification of Novel Fructose-Dependent Signaling Pathways
While fructose is well-known as a metabolic substrate, emerging evidence suggests it also functions as a signaling molecule, influencing cellular processes independently of its role in energy production. nih.govplos.orgecancer.orgcas.cn D-[3H(G)]-Fructose can be a valuable tool in identifying these novel signaling pathways.
For example, studies have shown that fructose 1-phosphate, the first metabolite in fructose metabolism, may act as a signaling molecule that indicates nutrient abundance. nih.gov In plants, fructose signaling has been shown to be distinct from glucose signaling and plays a role in seedling development. plos.org Recent research in colorectal cancer has revealed that fructose itself can act as a signaling molecule that promotes tumor growth by inhibiting the polarization of M1-like tumor-associated macrophages. ecancer.orgcas.cn This effect was found to be independent of its downstream metabolites. ecancer.orgcas.cn
By tracing the cellular localization of D-[3H(G)]-Fructose and its metabolites, researchers can identify potential interactions with signaling proteins and uncover new regulatory networks. This could open up new avenues for understanding the pathophysiology of fructose-related diseases and for developing novel therapeutic interventions.
Unexplored Biological Systems and Emerging Research Questions
While much of the research on fructose metabolism has focused on the liver, there is a growing interest in understanding its role in other tissues and biological systems. biologists.comgssiweb.org The functional significance of extrahepatic fructose metabolism, for instance in the kidneys and brain, remains largely unexplored. biologists.com
Emerging research questions that can be addressed using D-[3H(G)]-Fructose and other advanced techniques include:
What is the role of fructose metabolism in the gut microbiota and how does it influence host health? mdpi.comnih.gov
How does fructose metabolism in the brain affect neuronal function and appetite regulation? biologists.com
What are the specific contributions of fructose to the development of cardiac metabolic stress and kidney disease? tandfonline.comfrontiersin.org
Does the metabolic fate of fructose differ between healthy individuals and those with metabolic disorders? researchgate.netnih.govuliege.be
Furthermore, the development of non-alcoholic fatty liver disease (NAFLD) is a complex process where fructose is considered a significant contributing factor. ucl.ac.ukucl.ac.uk Isotope tracing studies in mice have shown that at low doses, the majority of dietary fructose is catabolized by the small intestine before it reaches the liver. mdpi.com Understanding the interplay between intestinal and hepatic fructose metabolism is a key area for future research. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
